molecular formula C22H33N3O2 B2814177 N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955793-06-3

N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2814177
CAS No.: 955793-06-3
M. Wt: 371.525
InChI Key: AKRXNCAGNMAORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic organic compound with the molecular formula C22H33N3O2 and a molecular weight of 371.525

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the tetrahydroquinoline moiety through a Pictet-Spengler reaction, followed by the introduction of the cyclohexyl group via a nucleophilic substitution reaction. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or tetrahydroquinoline moieties can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a pharmaceutical intermediate or as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
  • N1-cyclohexyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate
  • N1-cyclohexyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)amide

Uniqueness

N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to its specific combination of cyclohexyl and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-2-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-23-21(26)22(27)24-19-8-4-3-5-9-19/h10-11,16,19H,2-9,12-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRXNCAGNMAORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.